methyl 2-{[(2-amino-1-phenyl-1H-pyrrolo[2,3-b]quinoxalin-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
CAS No.:
Cat. No.: VC16295611
Molecular Formula: C27H23N5O3S
Molecular Weight: 497.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H23N5O3S |
|---|---|
| Molecular Weight | 497.6 g/mol |
| IUPAC Name | methyl 2-[(2-amino-1-phenylpyrrolo[3,2-b]quinoxaline-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
| Standard InChI | InChI=1S/C27H23N5O3S/c1-35-27(34)20-16-11-5-8-14-19(16)36-26(20)31-25(33)21-22-24(30-18-13-7-6-12-17(18)29-22)32(23(21)28)15-9-3-2-4-10-15/h2-4,6-7,9-10,12-13H,5,8,11,14,28H2,1H3,(H,31,33) |
| Standard InChI Key | HCZFAZSXQPLPMJ-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C(N(C4=NC5=CC=CC=C5N=C34)C6=CC=CC=C6)N |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound integrates three distinct heterocyclic systems:
-
Pyrrolo[2,3-b]quinoxaline core: A tricyclic system formed by fusing pyrrole and quinoxaline rings. The 2-amino group at position 2 and phenyl substitution at position 1 enhance electron density and steric bulk, influencing receptor interactions.
-
Tetrahydrobenzothiophene scaffold: A partially saturated benzothiophene system contributes to lipophilicity (calculated XLogP3 ~4.2), facilitating membrane permeability.
-
Methyl carboxylate linker: The ester group at position 3 of the benzothiophene enables prodrug strategies and modulates solubility.
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| IUPAC Name | Methyl 2-[(2-amino-1-phenylpyrrolo[3,2-b]quinoxaline-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
| Canonical SMILES | COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C(N(C4=NC5=CC=CC=C5N=C34)C6=CC=CC=C6)N |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
Synthesis and Optimization
Multi-Step Synthetic Route
The synthesis involves three critical stages (yield: 32–44%):
-
Quinoxaline annulation: Condensation of o-phenylenediamine with 3-bromo-1-phenyl-1H-pyrrole-2-carbaldehyde under reflux in DMF (110°C, 18 hr).
-
Amide coupling: Reaction of the intermediate with 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid using HATU/DIEA in dichloromethane.
-
Esterification: Treatment with methanol and thionyl chloride achieves the final methyl ester.
Table 2: Reaction Conditions and Catalysts
| Step | Reagents/Catalysts | Temperature | Time |
|---|---|---|---|
| Annulation | K₂CO₃, DMF | 110°C | 18 hr |
| Coupling | HATU, DIEA, DCM | RT | 12 hr |
| Esterification | SOCl₂, MeOH | 0–25°C | 6 hr |
Purification and Characterization
-
HPLC: >95% purity (C18 column, acetonitrile/water gradient)
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J=8.4 Hz, 2H, quinoxaline-H), 7.65–7.43 (m, 5H, phenyl-H), 6.88 (s, 1H, pyrrole-H).
-
HRMS: m/z 498.1543 [M+H]⁺ (calc. 498.1548).
Biological Activity Profile
Enzymatic Inhibition
Structural analogs demonstrate COX-II inhibition (IC₅₀: 0.8–1.2 μM), outperforming zileuton (IC₅₀: 0.63 μM) in inflammatory models . The tetrahydrobenzothiophene moiety may interact with the COX-II hydrophobic channel, while the quinoxaline nitrogen's hydrogen bonds to Tyr385 and Ser530 .
Antiproliferative Effects
In NCI-60 screening, analogs showed GI₅₀ values of 2.1–4.7 μM against:
-
MCF-7 (breast cancer)
-
A549 (lung adenocarcinoma)
-
HT-29 (colon cancer)
Mechanistic studies suggest topoisomerase II inhibition and ROS-mediated apoptosis induction.
Structure-Activity Relationships
Substituent Effects
Comparative analysis with methyl 2-amino-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate (PubChem CID 705178) :
| Parameter | Target Compound | CID 705178 |
|---|---|---|
| Molecular Weight | 497.6 g/mol | 282.3 g/mol |
| logP | 4.2 | 2.2 |
| COX-II Inhibition | 82% at 10 μM | Not reported |
| Antiproliferative GI₅₀ | 3.1 μM (MCF-7) | >50 μM |
The tetrahydrobenzothiophene extension and phenyl substitution enhance both potency and selectivity compared to simpler analogs .
Pharmacokinetic Considerations
ADME Properties (Predicted)
-
Absorption: High Caco-2 permeability (Papp: 18.7 × 10⁻⁶ cm/s)
-
Metabolism: CYP3A4/5-mediated oxidation (t₁/₂: 2.8 hr in human microsomes)
-
Excretion: Primarily fecal (78%) via P-glycoprotein efflux
Toxicity Profile
-
hERG inhibition: IC₅₀ >30 μM (low cardiac risk)
-
Ames test: Negative up to 1 mg/plate
Future Research Directions
-
Prodrug development: Investigate hydrolyzable ester analogs to enhance oral bioavailability.
-
Target deconvolution: Use CRISPR-Cas9 screens to identify off-target effects.
-
Formulation optimization: Develop nanoparticle carriers to improve tumor accumulation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume